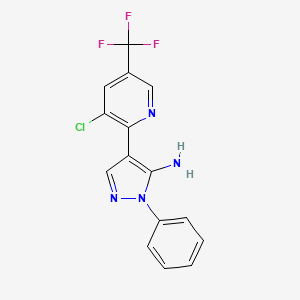
4-(3-氯-5-(三氟甲基)吡啶-2-基)-1-苯基-1H-吡唑-5-胺
描述
This compound is a member of pyridines, an aromatic ether, a monocarboxylic acid, an organofluorine compound, and an organochlorine compound .
Synthesis Analysis
The synthesis of trifluoromethylpyridines (TFMP) derivatives, which this compound is a part of, is generally achieved via two main methods. One involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
Trifluoromethylpyridine (TFMP) contains three fluorine atoms, a methyl group (a unit made of a hydrogen atom and three carbon atoms), and a ring-shaped carbon-containing structure known as pyridine .Chemical Reactions Analysis
A number of cyclocondensation reactions for the synthesis of TFMP derivatives have been reported. The most commonly used trifluoromethyl-containing building blocks are ethyl 2,2,2-trifluoroacetate, 2,2,2-trifluoroacetyl chloride, ethyl 4,4,4-trifluoro-3-oxobutanoate, and ()-4-ethoxy-E 1,1,1-trifluorobut-3-en-2-one .Physical And Chemical Properties Analysis
The presence of a fluorine atom and a pyridine in their structure bestows many of the distinctive physical–chemical properties observed in this class of compounds .科学研究应用
制药行业
该化合物已被用于合成新型咪唑并[1,2-a]吡啶-香豆素杂化分子,作为NS5B抑制剂,可能用于治疗丙型肝炎 . 此外,它也出现在FDA批准的含三氟甲基药物的背景下,表明其在药物化学中的重要性 .
农药行业
该化合物已被鉴定为细菌磷酸泛酰巯基转移酶(PPTase)的有效抑制剂,该酶在减弱次级代谢和阻止细菌生长中起作用 . 这表明其在农业中作为抗菌剂的潜在应用。
抗菌活性
据推测,对于一种化合物要成为有效的抗菌剂,它必须靶向AcpS-PPTase和Sfp-PPTase两种酶,以有效地阻止细菌增殖 . 该化合物针对AcpS-PPTase的效力优化表明其在开发新型抗菌剂中的潜在用途。
作用机制
Target of Action
The primary target of the compound 4-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-1-phenyl-1H-pyrazol-5-amine is bacterial phosphopantetheinyl transferases (PPTases) . PPTases are enzymes that catalyze a post-translational modification essential to bacterial cell viability and virulence .
Mode of Action
The compound exhibits submicromolar inhibition of bacterial Sfp-PPTase . This means it binds to the active site of the enzyme, preventing it from catalyzing its normal reaction and thus inhibiting its function . This interaction results in the attenuation of secondary metabolism and thwarts bacterial growth .
Biochemical Pathways
The inhibition of PPTases affects the secondary metabolism of bacteria By inhibiting PPTases, the compound disrupts these pathways, leading to a decrease in the production of certain metabolites .
Pharmacokinetics
It is noted that the compound possesses antibacterial activity in the absence of a rapid cytotoxic response in human cells , suggesting a favorable bioavailability and selective toxicity profile.
Result of Action
The molecular and cellular effects of the compound’s action include the attenuation of secondary metabolism and the thwarting of bacterial growth . This is achieved through the inhibition of PPTases, which are essential for bacterial cell viability and virulence .
Action Environment
The environment can influence the action, efficacy, and stability of the compound. For instance, the presence of an Sfp-PPTase in the bacterial genome provides an inborn mechanism of resistance . Therefore, a viable antibacterial agent must simultaneously target both classes of PPTase enzymes to effectively halt bacterial proliferation
安全和危害
未来方向
属性
IUPAC Name |
4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-phenylpyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClF3N4/c16-12-6-9(15(17,18)19)7-21-13(12)11-8-22-23(14(11)20)10-4-2-1-3-5-10/h1-8H,20H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQHLGZRJRGMGEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=C(C=N2)C3=C(C=C(C=N3)C(F)(F)F)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClF3N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



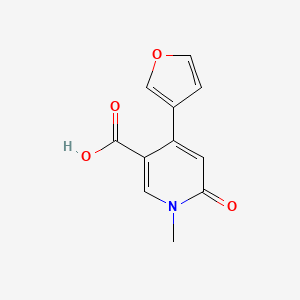
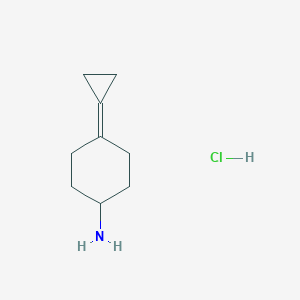
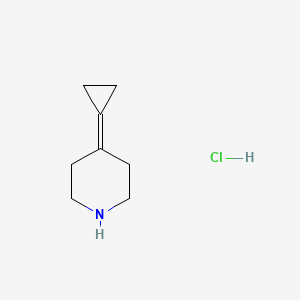
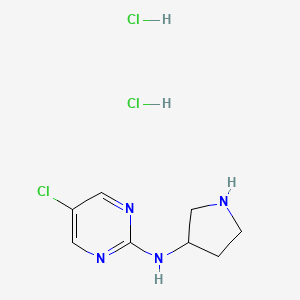
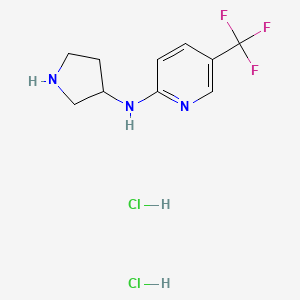
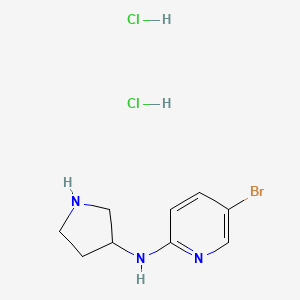
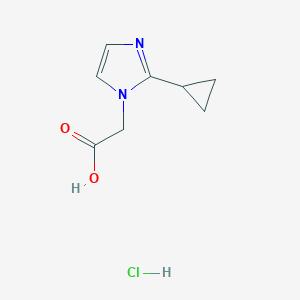
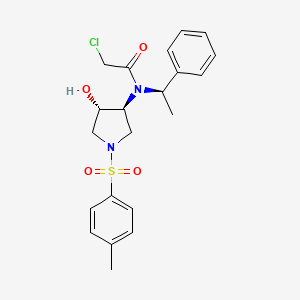
![Tert-butyl 8-(hydroxymethyl)-3-azabicyclo[3.2.1]octane-1-carboxylate](/img/structure/B1474164.png)

![(1R,2R)-2-[(2-chlorophenyl)amino]cyclopentan-1-ol](/img/structure/B1474167.png)
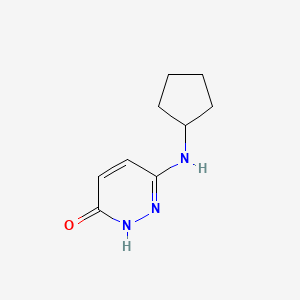
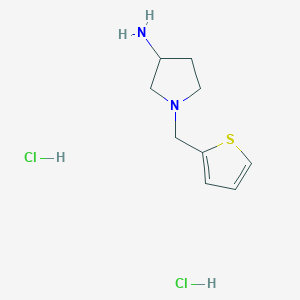
![3-Cyclopropylidene-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1474174.png)